

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl Glutamate

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Compound of Interest		
Compound Name:	Ethyl glutamate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl glutamate, the ethyl ester derivative of the non-essential amino acid L-glutamic acid, serves as a key intermediate in pharmaceutical and chemical synthesis. A thorough understanding of its physicochemical properties is paramount for its application in drug development, formulation, and quality control. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **ethyl glutamate**, detailed experimental protocols for their determination, and workflows for its synthesis and analysis. All quantitative data are summarized for clarity, and key processes are visualized to facilitate understanding.

Chemical Identity and Structure

Ethyl glutamate is formally known as (2S)-2-amino-5-ethoxy-5-oxopentanoic acid. It is structurally characterized by a central chiral carbon, an amino group, a free carboxylic acid group, and a gamma-carboxyl group esterified with an ethyl group.

• IUPAC Name: (2S)-2-amino-5-ethoxy-5-oxopentanoic acid

CAS Number: 1119-33-1[1][2][3][4]

• Molecular Formula: C7H13NO4[1]

Canonical SMILES: CCOC(=0)CCC(C(=0)0)N



Physicochemical Properties

The physicochemical parameters of a compound are critical for predicting its behavior in biological systems and for guiding formulation development. The properties of **ethyl glutamate** are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value Value
Molecular Weight	175.18 g/mol
Appearance	White to off-white crystalline powder
Melting Point	179 - 191 °C
Boiling Point	326.5 °C (at 760 mmHg)
Density	1.197 - 1.284 g/cm ³
Refractive Index	1.476
Vapor Pressure	4.29×10^{-5} mmHg (at 25 °C)

Table 2: Solubility and Partitioning

Property	Value	References
Water Solubility	100 mg/mL	
logP (o/w)	0.340 - 0.442	
pKa (Predicted)	2.21 ± 0.10 (for the carboxylic acid group)	-

Table 3: Safety and Handling

Property	Value	References
Flash Point	151.3 °C	
Storage Temperature	2 - 8 °C (Refrigerated)	



Experimental Protocols

Accurate determination of physicochemical properties relies on standardized, validated methodologies. The following sections detail common protocols applicable to a substance like **ethyl glutamate**.

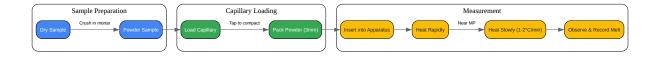
Melting Point Determination (Capillary Method)

The capillary method is a standard pharmacopeial technique for determining the melting point of a solid substance.

Methodology:

- Sample Preparation: The ethyl glutamate sample must be completely dry and finely
 powdered to ensure uniform heat transfer. Coarse crystals should be crushed using a mortar
 and pestle.
- Capillary Loading: The open end of a glass capillary tube is pressed into the powdered sample. The tube is then tapped on a hard surface or dropped through a long glass tube to tightly pack the powder to a height of about 3 mm.
- Apparatus Setup: The loaded capillary is placed into a heating block apparatus alongside a calibrated thermometer.
- Heating: The apparatus is heated rapidly to a temperature approximately 10-15°C below the
 expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow
 for thermal equilibrium.
- Observation: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the last solid particle disappears is the end of the range. For a pure substance, this range should be narrow.





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Caption: Workflow for Melting Point Determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise technique used to determine the acid dissociation constant (pKa) of a substance by measuring pH changes during titration with a strong base or acid.

Methodology:

- System Calibration: Calibrate the pH meter and electrode using standard buffers of known pH (e.g., pH 4, 7, and 10).
- Sample Preparation: Prepare a solution of **ethyl glutamate** (e.g., 1 mM) in purified water. To maintain constant ionic strength, a salt like 0.15 M KCl is added.
- Initial pH Adjustment: Adjust the initial pH of the sample solution to the acidic range (e.g., pH 1.8-2.0) using a standardized acid (e.g., 0.1 M HCl).
- Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer.
 Immerse the pH electrode. Add small, precise increments of a standardized base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.
- Data Analysis: Continue the titration until the pH reaches the basic range (e.g., pH 12). Plot
 the pH versus the volume of titrant added. The pKa is determined from the inflection point of
 the resulting sigmoid curve, often calculated using the second derivative of the plot. The
 procedure should be repeated at least three times.



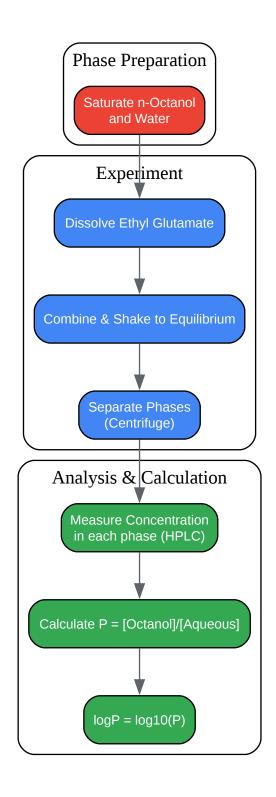
logP Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for experimentally determining the n-octanol/water partition coefficient (logP), a measure of a compound's lipophilicity.

Methodology:

- Phase Preparation: Prepare n-octanol saturated with water and water (or a suitable buffer, like PBS at pH 7.4 for logD) saturated with n-octanol by shaking them together for 24 hours and allowing the phases to separate.
- Sample Addition: A known amount of ethyl glutamate is dissolved in one of the phases (typically the one in which it is more soluble).
- Partitioning: The two phases are combined in a vessel at a defined volume ratio. The vessel
 is sealed and agitated (e.g., by shaking or rotating) at a constant temperature until
 equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- Concentration Analysis: The concentration of **ethyl glutamate** in each phase is determined using a suitable analytical technique, such as HPLC-UV.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.





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Caption: Workflow for logP Determination via Shake-Flask Method.

Synthesis and Analysis



Synthesis of Ethyl Glutamate

Ethyl glutamate is typically synthesized via Fischer esterification of L-glutamic acid. This involves reacting the amino acid with ethanol in the presence of an acid catalyst.



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Caption: General Synthesis Pathway for **Ethyl Glutamate**.

Procedure Outline:

- L-glutamic acid is refluxed in excess absolute ethanol with a strong acid catalyst, such as hydrogen chloride or sulfuric acid.
- The reaction selectively esterifies the gamma-carboxylic acid due to steric hindrance at the alpha-position.
- After the reaction is complete, the mixture is cooled.
- The product is precipitated by neutralizing the acid catalyst, often with a weak base like
 aniline or by adjusting the pH with sodium methylate, followed by the addition of more
 ethanol to reduce solubility.
- The resulting crystalline solid is filtered, washed with ethanol to remove impurities, and dried to yield pure **ethyl glutamate**.

Analytical Characterization (HPLC)



High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of **ethyl glutamate** and separating it from related substances like unreacted glutamic acid or the corresponding D-isomer.

Methodology Outline:

- Column Selection: For separating amino acid esters, reversed-phase columns (e.g., C18)
 are often used, sometimes with derivatization. For chiral separations to detect enantiomeric
 impurities, specialized chiral stationary phases (CSPs) are required.
- Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The gradient or isocratic conditions are optimized to achieve separation.
- Derivatization: To enhance UV detection or fluorescence, pre-column derivatization may be employed. Reagents that react with the primary amine group, such as o-phthalaldehyde (OPA) or fluorenylmethoxycarbonyl chloride (FMOC), are common.
- Detection: UV detection at a low wavelength (around 210 nm) is suitable for the underivatized compound. If a fluorescent derivatizing agent is used, a fluorescence detector provides high sensitivity and selectivity.
- Quantification: Purity is determined by calculating the peak area of **ethyl glutamate** as a percentage of the total peak area in the chromatogram.

Stability and Storage

Stability testing is crucial to determine the retest period and appropriate storage conditions for a pharmaceutical ingredient. Following ICH (International Council for Harmonisation) guidelines is standard practice.

- Long-Term Storage: Recommended conditions are 25°C ± 2°C at 60% ± 5% relative humidity (RH) or 30°C ± 2°C at 65% ± 5% RH.
- Accelerated Storage: Performed at 40°C ± 2°C at 75% ± 5% RH for a minimum of 6 months to predict long-term stability.



- Testing Frequency: For long-term studies, testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.
- Attributes to Monitor: Stability studies should monitor physical appearance, purity (for degradation products via HPLC), and moisture content.

Ethyl glutamate should be stored in well-sealed containers under refrigerated conditions (2-8°C) to minimize degradation.

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